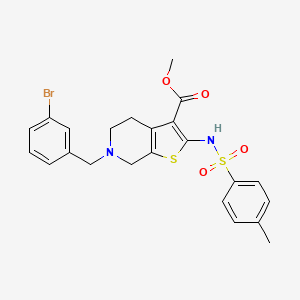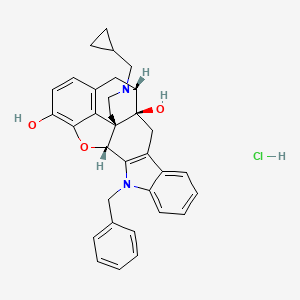
N-Benzylnaltrindole (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylnaltrindole (hydrochloride) is a potent and selective antagonist of the delta-2 opioid receptor. This compound is known for its long duration of action in vivo, making it a valuable tool in the pharmacological characterization of delta-opioid receptor function . The chemical structure of N-Benzylnaltrindole (hydrochloride) includes a benzyl group attached to the nitrogen atom of naltrindole, enhancing its selectivity and potency .
Métodos De Preparación
The synthesis of N-Benzylnaltrindole (hydrochloride) involves several steps, starting with the preparation of naltrindole. The benzylation of naltrindole is achieved through the reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions typically include anhydrous solvents like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation . The final product is then purified through recrystallization or chromatography to obtain N-Benzylnaltrindole (hydrochloride) in high purity .
Análisis De Reacciones Químicas
N-Benzylnaltrindole (hydrochloride) undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of N-Benzylnaltrindole (hydrochloride) .
Aplicaciones Científicas De Investigación
N-Benzylnaltrindole (hydrochloride) has several scientific research applications, including:
Mecanismo De Acción
N-Benzylnaltrindole (hydrochloride) exerts its effects by selectively binding to and antagonizing the delta-2 opioid receptor . This interaction inhibits the receptor’s activity, blocking the downstream signaling pathways involved in pain modulation, mood regulation, and other physiological processes . The molecular targets of this compound include the delta-opioid receptors located in the central and peripheral nervous systems .
Comparación Con Compuestos Similares
N-Benzylnaltrindole (hydrochloride) is unique among delta-opioid receptor antagonists due to its high selectivity and long duration of action . Similar compounds include:
Naltriben (hydrochloride): Another delta-opioid receptor antagonist with a shorter duration of action compared to N-Benzylnaltrindole (hydrochloride).
Naltrindole (hydrochloride): The parent compound of N-Benzylnaltrindole (hydrochloride), which lacks the benzyl group and has different pharmacological properties.
The uniqueness of N-Benzylnaltrindole (hydrochloride) lies in its enhanced potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C33H33ClN2O3 |
|---|---|
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27-,31+,32+,33-;/m1./s1 |
Clave InChI |
KDEBSUYWJUBPCB-REBVNRAYSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
SMILES canónico |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
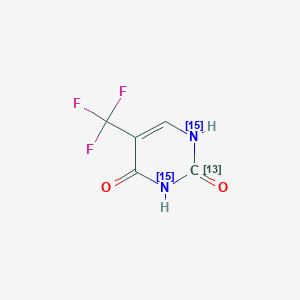
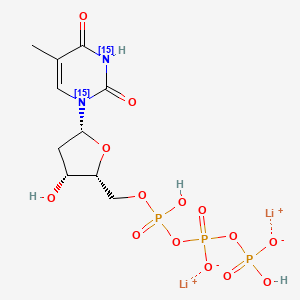



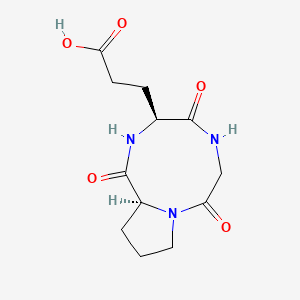
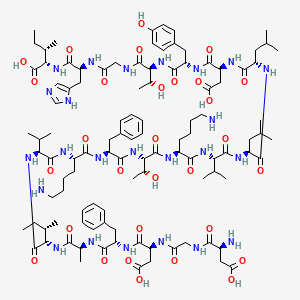
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
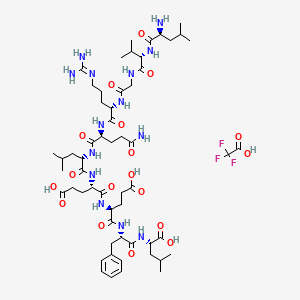
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

